molecular formula C8H9BrN2O B12992262 3-Bromo-4-(methylamino)benzamide

3-Bromo-4-(methylamino)benzamide

Cat. No.: B12992262
M. Wt: 229.07 g/mol
InChI Key: MNKPYTQRLXWOAJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylamino)benzamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a methylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(methylamino)benzamide typically involves the bromination of 4-(methylamino)benzamide. One common method is to start with 4-(methylamino)benzamide and treat it with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at a low temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(methylamino)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the methylamino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated or demethylated products.

Scientific Research Applications

3-Bromo-4-(methylamino)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its potential therapeutic effects.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(methylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methylamino group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylbenzamide: Similar structure but with the bromine atom at the second position.

    4-Bromo-N-methylbenzamide: Similar structure but without the methylamino group.

    3-Bromo-4-aminobenzamide: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

3-Bromo-4-(methylamino)benzamide is unique due to the presence of both the bromine atom and the methylamino group, which confer specific chemical reactivity and biological activity. This combination of substituents allows for unique interactions with molecular targets and provides distinct synthetic utility compared to its analogs.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

3-bromo-4-(methylamino)benzamide

InChI

InChI=1S/C8H9BrN2O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)

InChI Key

MNKPYTQRLXWOAJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N)Br

Origin of Product

United States

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